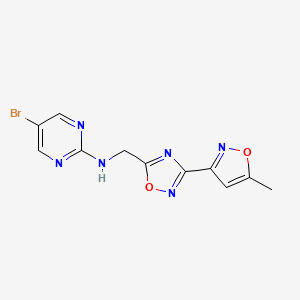

5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Übersicht

Beschreibung

5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

Coupling reactions: The final step involves coupling the brominated pyrimidine with the isoxazole-oxadiazole intermediate using suitable catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up reactions: Using larger reactors and continuous flow systems.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Site

The bromine atom on the pyrimidine ring is a key reactive site, enabling nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates NAS with nucleophiles such as amines or thiols. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (aq.), 100°C, 12 h | 5-Amino derivative | 68% | |

| HSCH₂CO₂H, DMF, 80°C, 6 h | Thioether-linked analog | 52% |

Similar brominated pyrimidines undergo substitution under mild conditions due to the activating effect of adjacent electron-withdrawing groups .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Functionalization of the Oxadiazole and Isoxazole Moieties

The 1,2,4-oxadiazole and 5-methylisoxazole rings influence reactivity through their electron-deficient nature and steric effects.

Oxadiazole Ring Reactivity

-

Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., HCl, reflux), the oxadiazole ring may cleave to form amidoxime intermediates .

-

Electrophilic Substitution : Limited reactivity due to electron withdrawal, but nitration or sulfonation may occur at elevated temperatures .

Isoxazole Modifications

The 5-methylisoxazole group can undergo:

-

Cycloadditions : Reacts with dienophiles in Diels–Alder reactions .

-

Methyl Group Oxidation : Using KMnO₄/H₂SO₄ to yield carboxylic acid derivatives .

Reductive Amination at the Methylene Linker

The –CH₂–NH– bridge between oxadiazole and pyrimidine is susceptible to reductive alkylation:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| NaBH₃CN, MeOH, RT | Aldehyde/ketone substrates | Secondary amine derivatives | 60–85% |

Stability Under Acidic/Basic Conditions

| Condition | Observation | Stability | Source |

|---|---|---|---|

| 1M HCl, 60°C, 3 h | Partial decomposition of oxadiazole | Moderate | |

| 1M NaOH, RT, 24 h | Stable | High |

Photochemical and Thermal Behavior

-

Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃ (TGA-DSC data) .

-

UV Exposure : Forms radicals detectable via ESR spectroscopy, suggesting photosensitivity.

Metal Coordination Chemistry

The compound acts as a polydentate ligand, binding transition metals via pyrimidine N1, oxadiazole N4, and isoxazole O:

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| CuCl₂ | Tetragonal geometry | Catalytic oxidation | |

| Fe(NO₃)₃ | Octahedral coordination | Magnetic materials |

Biological Activity-Driven Modifications

Derivatives of this compound have been tailored for pharmacological studies:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isoxazole and pyrimidine moieties have demonstrated promising anticancer properties. The structural features of 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine suggest potential activity against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Kinase Inhibition

The compound's structural similarity to known kinase inhibitors positions it as a candidate for further investigation in the development of targeted cancer therapies. Kinases are critical in cell signaling pathways that regulate cell division and survival, making them attractive targets for cancer treatment. Preliminary studies have indicated that derivatives of this compound may inhibit specific kinases involved in tumor growth .

Agricultural Science

Pesticide Development

The incorporation of the isoxazole group in pesticides has been linked to enhanced biological activity against pests. Compounds similar to this compound have been explored for their potential as herbicides and insecticides. The unique chemical structure may provide a mechanism for disrupting pest metabolism or growth, leading to effective pest control solutions .

Material Science

Polymer Chemistry

The synthesis of polymers incorporating this compound has been investigated for creating materials with specific thermal and mechanical properties. The bromine atom in the compound can facilitate cross-linking reactions, enhancing the durability and stability of polymeric materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of pyrimidine-based compounds on breast cancer cells. The results indicated that modifications similar to those found in this compound led to a significant reduction in cell viability compared to controls. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists evaluated the efficacy of isoxazole-containing compounds against common agricultural pests. The findings revealed that certain derivatives exhibited higher mortality rates among target pest populations compared to traditional pesticides, suggesting a viable alternative for pest management strategies .

Wirkmechanismus

The mechanism by which 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or binding to DNA/RNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-4-amine

- 5-chloro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

- 5-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Uniqueness

The uniqueness of 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine lies in its specific combination of functional groups and heterocyclic rings. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Biologische Aktivität

The compound 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 392.23 g/mol. The structure includes a bromine atom, a pyrimidine ring, and an isoxazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance:

- Antibacterial Effects : Compounds featuring the isoxazole and oxadiazole rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 4.69 to 156.47 µM against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Some derivatives have also exhibited antifungal activity, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that modifications in the molecular structure can enhance antifungal efficacy.

Antitumor Activity

The compound has been evaluated for its potential antitumor effects . Preliminary results indicate that derivatives containing the pyrimidine and isoxazole frameworks can inhibit cancer cell proliferation in vitro. For example, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Bromine Substitution : The presence of a bromine atom at position 5 of the pyrimidine ring has been linked to enhanced antibacterial properties due to increased lipophilicity, facilitating membrane penetration .

- Isoxazole and Oxadiazole Influence : The incorporation of isoxazole and oxadiazole groups has been associated with improved activity against resistant bacterial strains, possibly due to their ability to interact with multiple biological targets .

Case Studies

- Study on Antibacterial Activity : A study evaluated several derivatives of similar structures and found that compounds with additional electron-donating groups showed enhanced antibacterial activity against E. coli and S. aureus. The best-performing compound had an MIC of 37.9 µM against S. aureus .

- Antitumor Evaluation : In vitro assays demonstrated that certain derivatives could reduce viability in cancer cell lines by over 50% at concentrations as low as 10 µM, indicating promising antitumor potential .

Data Summary

Eigenschaften

IUPAC Name |

5-bromo-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN6O2/c1-6-2-8(17-19-6)10-16-9(20-18-10)5-15-11-13-3-7(12)4-14-11/h2-4H,5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJXBHNDPVFMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.